![molecular formula C18H21N3O5 B11184213 N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 742113-76-4](/img/structure/B11184213.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide is a complex organic compound that features a benzodioxole ring fused with a spirocyclic diazaspirodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the spirocyclic diazaspirodecane moiety. One common approach is to first synthesize the benzodioxole derivative through a Mannich reaction, which involves the condensation of 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid . The resulting Mannich base is then reacted with appropriate reagents to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the employment of advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzodioxole ring and spirocyclic structure can undergo substitution reactions to introduce different substituents, which can affect the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxole or spirocyclic compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit mitochondrial membrane potential, affecting cellular energy production and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound is similar in structure and has been studied for its antitumor activity under glucose starvation conditions.
N-(2H-1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-amine: Another related compound with potential biological activities.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is unique due to its specific spirocyclic structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
742113-76-4 |
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Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C18H21N3O5/c1-11-4-6-18(7-5-11)16(23)21(17(24)20-18)9-15(22)19-12-2-3-13-14(8-12)26-10-25-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
RHZYSCBNJZTEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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